molecular formula C14H21N3O2 B1294090 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-45-0

7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294090
CAS No.: 886364-45-0
M. Wt: 263.34 g/mol
InChI Key: DYBHUNQSDZAALX-UHFFFAOYSA-N
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Description

  • The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Amination:

    • The amino group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting the compound with an appropriate amine under suitable conditions.
  • Industrial Production Methods:

    The industrial production of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    • Formation of the Diazepine Ring:

      • The initial step involves the cyclization of an appropriate precursor to form the diazepine ring. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.
    • Reduction:

      • Reduction reactions can be performed to reduce the diazepine ring or other functional groups present in the compound.
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions, especially at the amino group, to introduce various substituents.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

      Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

    Major Products:

      Oxidation: Formation of nitroso derivatives or oxides.

      Reduction: Formation of reduced diazepine derivatives.

      Substitution: Formation of substituted diazepine derivatives with various functional groups.

    Scientific Research Applications

    Chemistry:

    • The compound is used as an intermediate in the synthesis of various benzodiazepine derivatives, which are important in medicinal chemistry.

    Biology:

    • It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active benzodiazepines.

    Medicine:

    • The compound serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications, including anxiolytics, sedatives, and anticonvulsants.

    Industry:

    • It is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.

    Mechanism of Action

    The mechanism of action of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.

    Comparison with Similar Compounds

      Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.

      Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.

      Clonazepam: A benzodiazepine used as an anticonvulsant and anxiolytic.

    Comparison:

      7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at the amino group. This makes it a valuable intermediate in synthetic chemistry.

    • Compared to other benzodiazepines, this compound may have different pharmacokinetic properties and binding affinities, which can be exploited for the development of new therapeutic agents.

    Properties

    IUPAC Name

    tert-butyl 7-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DYBHUNQSDZAALX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H21N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50649625
    Record name tert-Butyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50649625
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    263.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    886364-45-0
    Record name 1,1-Dimethylethyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=886364-45-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name tert-Butyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50649625
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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